molecular formula C6H9Cl B13476086 1-(Chloromethyl)bicyclo[1.1.1]pentane

1-(Chloromethyl)bicyclo[1.1.1]pentane

Cat. No.: B13476086
M. Wt: 116.59 g/mol
InChI Key: QOHOEFFTETZUGD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)bicyclo[1.1.1]pentane is an organic compound belonging to the bicyclic bridged compounds family. It is characterized by a highly strained three-dimensional structure, which consists of a bicyclo[1.1.1]pentane core with a chloromethyl group attached to one of the bridgehead carbons. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

1-(Chloromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)bicyclo[1.1.1]pentane involves its ability to act as a bioisostere, replacing aromatic rings and other functional groups in drug molecules. This replacement enhances the three-dimensionality and saturation of the compounds, leading to improved pharmacokinetic properties, such as increased solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the structure of the compound it is replacing.

Comparison with Similar Compounds

Biological Activity

1-(Chloromethyl)bicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties, which allow it to serve as a bioisostere for various pharmacophores, particularly para-substituted aromatic rings. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Significance

The bicyclo[1.1.1]pentane framework is characterized by its rigid structure and ability to mimic the spatial arrangement of more traditional aromatic systems. This structural similarity enables it to engage with biological targets effectively while potentially improving metabolic stability and reducing toxicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The compound's chloromethyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and other reactions that can modulate biological responses.

Key Mechanisms:

  • Receptor Interaction : The compound can mimic the binding interactions of traditional ligands, influencing receptor activity.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby altering metabolic pathways and affecting cellular responses.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives demonstrated that compounds featuring this scaffold could significantly reduce inflammation markers in vitro. For instance, one derivative was shown to inhibit NFκB activity by approximately 50% at low concentrations (IC50 in the picomolar range), indicating strong anti-inflammatory properties .

CompoundIC50 (pM)Effect on NFκB Activity
BCP-sLXm 6a<1050% inhibition
ControlN/ANo inhibition

Drug Design Applications

The compound's utility as a bioisostere has been highlighted in various drug discovery efforts. For example, replacing traditional phenyl groups with bicyclo[1.1.1]pentane structures has improved the pharmacokinetic profiles of several drug candidates by enhancing metabolic stability and reducing susceptibility to hydrolysis .

Research Findings

Recent advancements in synthesizing bicyclo[1.1.1]pentanes have facilitated their incorporation into drug design frameworks. A notable study reported the successful synthesis of multiple derivatives that exhibited promising biological activities across different assays, showcasing their versatility as building blocks for therapeutic agents .

Properties

Molecular Formula

C6H9Cl

Molecular Weight

116.59 g/mol

IUPAC Name

1-(chloromethyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C6H9Cl/c7-4-6-1-5(2-6)3-6/h5H,1-4H2

InChI Key

QOHOEFFTETZUGD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CCl

Origin of Product

United States

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